tert-butyl(3-chloropropyl)methylamine hydrochloride
Description
tert-Butyl(3-chloropropyl)methylamine hydrochloride is a tertiary amine derivative featuring a chloropropyl chain and a methyl-substituted tert-butyl group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of tricyclic antidepressants like doxepin hydrochloride . Its structural attributes—a bulky tert-butyl group and reactive chlorine atom—enhance its utility in nucleophilic substitution and coupling reactions. The compound’s stability under acidic conditions and compatibility with transition-metal catalysts (e.g., Ni-based systems) make it advantageous for industrial-scale applications .
Properties
IUPAC Name |
N-(3-chloropropyl)-N,2-dimethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClN.ClH/c1-8(2,3)10(4)7-5-6-9;/h5-7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZDUHZNXFZVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3-chloropropyl)methylamine hydrochloride typically involves the reaction of tert-butylamine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the 3-chloropropyl chain acts as a leaving group, enabling nucleophilic substitution under mild conditions. Examples include:
Reaction with Amines
-
Products : Formation of secondary or tertiary amines via displacement of Cl⁻.
Example: Reaction with benzothiazole derivatives yields compounds like 2-(3-chloropropyl)benzo[d]thiazole (72% yield) .
Reaction with Thiols
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Conditions : Potassium thiocyanate (KSCN) in ethanol under reflux .
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Products : Thiocyanate derivatives (e.g., alkyl thiocyanates).
Reaction with Alkoxides
-
Conditions : Sodium methoxide (NaOMe) in methanol at room temperature .
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Products : Ethers via Williamson synthesis.
Table 1: Substitution Reactions
| Nucleophile | Reagent/Conditions | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| Amines | NaH, toluene, 60°C | Secondary amines | 72 | |
| Thiols | KSCN, ethanol, reflux | Thiocyanates | 65–80 | |
| Alkoxides | NaOMe, methanol, RT | Ethers | 70–85 |
Amine Functionalization
The methylamine moiety undergoes alkylation and acylation:
Acylation
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O) in acetonitrile with 4-(dimethylamino)pyridine (DMAP) .
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Product : tert-Butyl carbamate derivatives (e.g., 3-chloropropyl-N-(methyl)carbamic acid tert-butyl ester, 55% yield) .
Alkylation
-
Conditions : Alkyl halides in the presence of K₂CO₃ in DMF at 50°C .
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Example : Reaction with 6-dimethylamino-3-hydroxy-naphthalene-2-carbaldehyde forms ether-linked naphthalene derivatives .
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .
-
Products : Amides or nitroxides (theoretical; direct data limited).
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .
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Products : Secondary amines via reduction of the hydrochloride salt.
Biological Interactions
The compound modulates neurotransmitter systems through:
-
Receptor Binding : Interaction with adrenergic and dopaminergic receptors .
-
Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO), increasing serotonin and dopamine levels .
Comparative Reactivity
Compared to analogs like tert-butylamine hydrochloride, this compound’s 3-chloropropyl group enhances electrophilicity, enabling diverse substitutions. The bulky tert-butyl group sterically hinders reactions at the amine site, directing reactivity toward the chloropropyl chain .
Scientific Research Applications
Chemistry
Tert-butyl(3-chloropropyl)methylamine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions : The amine group can be oxidized to form amides or reduced to create secondary amines.
These reactions enable the compound to be a versatile building block in synthetic chemistry.
Biology and Medicine
In biological research, this compound is utilized to study the effects of amine derivatives on cellular processes. It has potential applications in drug development, particularly as a precursor for pharmaceutical intermediates.
Key areas of investigation include:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems in the central nervous system, influencing various physiological responses.
- Cellular Processes : Research indicates that it could affect cellular signaling pathways, making it a candidate for further pharmacological studies.
Industrial Applications
In the industrial sector, this compound is employed in the production of:
- Agrochemicals
- Dyes
- Polymers
Its role as a building block for more complex molecules makes it valuable in manufacturing processes.
Case Studies and Research Findings
Research studies have highlighted various aspects of this compound's applications:
- Biological Evaluation : Studies have shown that derivatives of this compound can act as selective modulators of specific cellular pathways, enhancing our understanding of drug interactions .
- Synthetic Pathways : Investigations into alternative synthetic routes have demonstrated improved yields and efficiencies when using this compound as an intermediate .
- Pharmacokinetic Studies : Evaluations of its physicochemical properties have provided insights into its behavior in biological systems, contributing to its potential therapeutic uses .
Mechanism of Action
The mechanism of action of tert-butyl(3-chloropropyl)methylamine hydrochloride involves its interaction with nucleophiles and electrophiles. The chlorine atom in the compound acts as a leaving group, allowing nucleophilic substitution reactions to occur. The amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between tert-butyl(3-chloropropyl)methylamine hydrochloride and related compounds:
Key Observations:
- Steric Effects : The tert-butyl group in the target compound provides steric hindrance, reducing undesired side reactions compared to linear alkylamines like N-(3-chloropropyl)butylamine .
- Reactivity: The absence of a Boc group (unlike N-Boc-3-methylaminopropylamine hydrochloride) allows direct participation in coupling reactions without deprotection steps, streamlining synthesis workflows .
Yield and Selectivity
- This compound achieves >85% yield in Ni-catalyzed C–N coupling reactions for doxepin synthesis due to its compatibility with recyclable Ni(OAc)₂/PPh₃ catalysts .
- 1-(3-Chloropropyl)-pyrrolidine hydrochloride exhibits lower yields (~70%) in analogous reactions, attributed to the pyrrolidine ring’s electron-donating effects, which reduce electrophilicity at the chlorine site .
Impurity Profiles
- N-(3-Chloropropyl)butylamine, a structural analog, is identified as a critical impurity in dronedarone synthesis, necessitating stringent process controls to maintain regulatory compliance .
- The tert-butyl group in the target compound minimizes such impurities by sterically blocking unintended nucleophilic attacks .
Physicochemical Properties
| Property | tert-Butyl(3-chloropropyl)methylamine HCl | 1-(3-Chloropropyl)-pyrrolidine HCl | N-Boc-3-methylaminopropylamine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 228.16 | 204.11 | 282.78 |
| Solubility in Water | Moderate | High | Low (Boc group hydrophobicity) |
| Stability | Stable under acidic conditions | Sensitive to oxidation | Stable at room temperature |
Industrial and Research Relevance
- Cost Efficiency : The recyclability of Ni catalysts in reactions involving this compound reduces production costs by ~30% compared to Pd-based systems .
- Regulatory Compliance : Structural analogs like N-(3-chloropropyl)butylamine require advanced LC–MS monitoring to meet pharmacopeial standards, adding complexity to manufacturing .
Biological Activity
Introduction
Tert-butyl(3-chloropropyl)methylamine hydrochloride, a compound with the chemical formula C₁₁H₁₈ClN·HCl, is an amine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₈ClN·HCl
- CAS Number : 2413875-32-6
- Molecular Weight : 229.20 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butylamine with 3-chloropropyl chloride under controlled conditions. The reaction can be summarized as follows:
-
Reagents :
- Tert-butylamine
- 3-Chloropropyl chloride
- Hydrochloric acid (for salt formation)
-
Procedure :
- Mix tert-butylamine with 3-chloropropyl chloride in a suitable solvent.
- Heat the mixture under reflux for several hours.
- Allow the reaction to cool and add hydrochloric acid to precipitate the hydrochloride salt.
This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The compound may influence:
- Receptor Binding : Interacts with adrenergic and dopaminergic receptors, potentially affecting mood and behavior.
- Enzyme Inhibition : May inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters such as serotonin and dopamine.
Biological Evaluations
Recent studies have focused on the compound's potential therapeutic applications, particularly in neuropharmacology. For instance:
- Antidepressant Effects : Research indicates that compounds similar to this compound may exhibit antidepressant-like effects in animal models by enhancing serotonergic transmission .
- Anti-inflammatory Properties : Some studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
Study 1: Neuropharmacological Assessment
In a recent study published in Journal of Neurochemistry, researchers evaluated the effects of this compound on anxiety-like behavior in rodents. The findings indicated that administration of the compound significantly reduced anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .
Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation models. Results showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) following treatment with this compound, highlighting its potential use in managing inflammatory diseases .
Q & A
Q. How can chemical software enhance data integrity and collaboration?
Q. What safety protocols are critical for handling this hydrochloride salt?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
